molecular formula C8H4BrClS B2456671 2-Bromo-6-chlorobenzo[b]thiophene CAS No. 1322718-91-1

2-Bromo-6-chlorobenzo[b]thiophene

Cat. No.: B2456671
CAS No.: 1322718-91-1
M. Wt: 247.53
InChI Key: WEMZXQVAOBYBQP-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzo[b]thiophene is a compound that belongs to a group of heterocyclic aromatic compounds known as thiophenes. It has a molecular formula of C8H4BrClS and a molecular weight of 247.53 .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves reactions with aryne intermediates. A wide range of substituted benzothiophenes can be synthesized from easily available o-silylaryl triates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound can be achieved due to the good functional group tolerance and versatile C2 functionalizations .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring made up of one sulfur as a heteroatom . The compound contains bromine and chlorine substituents, which contribute to its unique chemical properties .


Chemical Reactions Analysis

Thiophene-based analogs, including this compound, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Synthesis of Complex Compounds

2-Bromo-6-chlorobenzo[b]thiophene serves as a precursor in the synthesis of complex compounds. For instance, its derivative, 2-ethyl-3-bromoethyl-5-chlorobenzo[b]thiophene, was used in the efficient synthesis of the angiotension II antagonist SK&F 106686, highlighting its role in pharmaceutical research (Pridgen et al., 1998).

Halogenation Processes

The molecule plays a significant role in halogenation studies. In a research conducted by Mikami et al. (2019), various halogenated benzo[b]thiophenes were synthesized, demonstrating the utility of this compound in exploring diverse halogenation reactions (Mikami et al., 2019).

Structural Analysis and Characterization

This compound is also pivotal in structural analysis and characterization studies. Tarighi et al. (2009) synthesized and analyzed the crystal structure of a related compound, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which expands the understanding of benzo[b]thiophene derivatives' chemical properties (Tarighi et al., 2009).

Catalysis and Reaction Mechanisms

Studies also focus on catalysis and reaction mechanisms involving this compound derivatives. For example, a copper-catalyzed thiolation annulation reaction was developed using 2-bromo alkynylbenzenes, showcasing the compound's role in innovative catalysis research (Sun et al., 2011).

Biological Activities and Pharmaceutical Research

In the realm of pharmaceutical research, benzo[b]thiophene derivatives, including those related to this compound, have been synthesized and analyzed for their potential biological activities. For instance, Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and evaluated their antibacterial and anti-inflammatory properties (Isloor et al., 2010).

Safety and Hazards

The safety information for 2-Bromo-6-chlorobenzo[b]thiophene indicates that it has a GHS07 pictogram and a signal word of “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 .

Future Directions

Thiophene-based analogs, including 2-Bromo-6-chlorobenzo[b]thiophene, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

Properties

IUPAC Name

2-bromo-6-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMZXQVAOBYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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